![molecular formula C9H11N3O B1618108 (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol CAS No. 330472-50-9](/img/structure/B1618108.png)
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Overview
Description
“(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol” is a chemical compound with the molecular formula C11H15N3O . It is also known as "3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1C(CCCO)=NC2=CC(N)=CC=C12
. This indicates that the compound contains a benzimidazole ring with an amino group at the 5-position and a methyl group at the 1-position. The benzimidazole is attached to a methanol group via a propyl linker . Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.26 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Catalytic Applications
Methanol, including derivatives like (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, serves as a C1 synthon and hydrogen source in organic synthesis. It is utilized in the N-methylation of amines with RuCl3.xH2O as a cost-effective, ligand-free catalyst, demonstrating its role in the synthesis of pharmaceutical agents through late-stage functionalization. This methodology highlights its synthetic value, enabling clean and efficient production of N-methylated compounds and key pharmaceutical intermediates under H2-free conditions (Sarki et al., 2021).
Antimicrobial Activity
Compounds containing the benzoimidazole moiety, such as derivatives of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, have been constructed and evaluated for their antimicrobial activities. These studies reveal the significant effectiveness of these compounds against various gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in antimicrobial drug development (Abd El-Meguid, 2014).
Structural and Magnetic Properties
Research into the ligand-induced diversification from tetranuclear to mononuclear compounds has employed (1H-benzimidazol-2-yl)-methanol derivatives. These studies demonstrate how the substituent groups' position and steric hindrance are crucial in determining the final structures of assemblies, with implications for understanding magnetic properties in coordination chemistry (Yang et al., 2014).
Novel Heterocyclic Systems
The synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles from (1-Amino-1H-benzimidazol-2-yl)methanol showcases the creation of new ring systems. These efforts not only enrich the chemical space of heterocyclic compounds but also contribute to the development of materials and pharmaceuticals with novel properties (Tumkevičius et al., 2003).
Fluorescence Applications
Derivatives of benzimidazole, including those related to (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, have been explored for their potential in fluorescence applications. Complexes formed with these derivatives exhibit unique photophysical properties, suggesting their use in sensing, imaging, and light-emitting devices (Wei et al., 2006).
properties
IUPAC Name |
(5-amino-1-methylbenzimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELHGDYBGCOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357770 | |
Record name | (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol | |
CAS RN |
330472-50-9 | |
Record name | (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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